Taprostene
Übersicht
Beschreibung
Prostacyclin is a natural hormone primarily released by the vascular endothelial cells of blood vessels and is known for its potent vasodilation activity and inhibition of platelet aggregation . Taprostene exhibits similar biological activities but with improved chemical stability, making it a valuable compound for various scientific and medical applications .
Wissenschaftliche Forschungsanwendungen
Taprostene hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Herz-Kreislauf-Forschung: This compound wird verwendet, um seine Auswirkungen auf die Plättchenfunktion, die Erythrozytenfunktion und Herz-Kreislauf-Störungen zu untersuchen.
Lungenforschung: Es wurde auf seine schützenden Wirkungen bei akuter Myokardischämie und Reperfusion untersucht.
Entzündungsbedingte Erkrankungen: This compound hat sich als vielversprechend für die Behandlung akuter Entzündungszustände und Modelle von Myokardhypoxie und permanenter Ischämie erwiesen.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich über den Prostacyclin-Rezeptor (IP-Rezeptor) aus. Nach Bindung an den IP-Rezeptor aktiviert this compound die Adenylylcyclase, was zu einem Anstieg der cAMP-Spiegel führt. Diese Aktivierung führt zu verschiedenen nachgeschalteten Wirkungen, darunter Vasodilatation, Hemmung der Plättchenaggregation und entzündungshemmende Wirkungen . This compound verstärkt auch die Wirkungen von Glukokortikoiden, indem es ihre Fähigkeit verstärkt, entzündungshemmende Gene in menschlichen Atemwegsepithelzellen zu induzieren .
Wirkmechanismus
Target of Action
Taprostene primarily targets the Prostaglandin I2 (PGI2) receptor , also known as the IP receptor . This receptor is a part of the prostaglandin (PG) family of biologically active compounds . It is known to mediate the effects of prostacyclin (PGI2), a natural hormone that has been explored for its potent vasodilation activity and inhibition of platelet aggregation .
Mode of Action
This compound interacts with its target, the IP receptor, by exerting a partial agonistic activity The interaction of this compound with the IP receptor leads to changes in the function of platelets and erythrocytes, as well as in cardiovascular, pulmonary, and renal systems .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the biosynthesis of prostacyclin from arachidonic acid via cyclooxygenase enzymes . Prostacyclin is primarily released by the vascular endothelial cells of blood vessels and is known to be a powerful cardioprotective hormone . By acting as a partial agonist at the IP receptor, this compound can influence this pathway and its downstream effects, which include potent vasodilation activity and inhibition of platelet aggregation .
Pharmacokinetics
It is known that this compound is a synthetic and chemically stable analogue of prostacyclin , suggesting that it may have improved stability and bioavailability compared to the natural hormone.
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been studied for its effect on platelet function, erythrocyte function, and cardiovascular, pulmonary, and renal disturbances .
Action Environment
Given that this compound is a synthetic and chemically stable analogue of prostacyclin , it can be inferred that it may have enhanced stability in various environments compared to the natural hormone.
Biochemische Analyse
Biochemical Properties
Taprostene exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . This compound has also been shown to exert a partial agonistic activity at IP receptors .
Cellular Effects
This compound has been used as an IP receptor agonist and was found to increase cAMP expression in human bronchial epithelial cells . It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats .
Molecular Mechanism
This compound is a synthetic, chemically stable analogue of Prostacyclin (PGI2). It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats . It enhances cytoprotective actions, while minimizing unwanted hemodynamic effects . It has also been shown to exert a partial agonistic activity at IP receptors .
Temporal Effects in Laboratory Settings
This compound produced a significant increase in absolute walking time compared to placebo one day after infusion and at 1, 4 and 8 weeks later .
Dosage Effects in Animal Models
In a 6-hour model of myocardial ischemia (MI) with reperfusion in anesthetized cats, this compound (100 ng/kg/min) was infused intravenously starting 30 minutes postocclusion of the left anterior descending coronary artery followed by reperfusion 1 hour later . This compound infusion resulted in significantly lower plasma creatine phosphokinase activities for the MI + this compound group compared with the MI + vehicle group .
Metabolic Pathways
This compound is a synthetic, chemically stable analogue of Prostacyclin (PGI2), which is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) .
Transport and Distribution
It is known that transport proteins play pivotal roles in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function .
Vorbereitungsmethoden
The synthesis of Taprostene involves several key steps:
Methylation: The resulting compound is methylated with diazomethane in ether to form the corresponding methyl ester.
Iodination and Epoxidation: The methyl ester is treated with iodine and sodium bicarbonate in ether-water to yield the iodinated epoxide.
Saponification: Finally, the methyl ester is saponified with sodium hydroxide in methanol-water to obtain this compound.
Analyse Chemischer Reaktionen
Taprostene unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Hydroxyl- und Carboxylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Jod und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Taprostene wird mit anderen Prostacyclin-Analoga verglichen, wie z. B.:
Iloprost: Ein weiteres Prostacyclin-Analogon mit ähnlichen vasodilatatorischen und antiaggregatorischen Eigenschaften.
Treprostinil: Bekannt für seine Anwendung bei der Behandlung der pulmonalen arteriellen Hypertonie.
Beraprost: Ein orales Prostacyclin-Analogon mit ähnlichen therapeutischen Anwendungen.
This compound ist einzigartig aufgrund seiner verbesserten chemischen Stabilität und seiner spezifischen schützenden Wirkungen auf das Endothel und das Myokard .
Biologische Aktivität
Taprostene, a chemically stable analogue of prostacyclin (PGI2), has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound primarily acts as a selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor (GPCR). Upon activation, it induces vasodilation and inhibits platelet aggregation, contributing to its therapeutic effects in vascular diseases. The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels, which subsequently modulates various cellular responses including inflammation and vascular tone.
Pharmacological Effects
1. Vascular Effects:
- Vasodilation: this compound has been shown to significantly lower mean arterial blood pressure in animal models. For instance, in anesthetized rabbits, this compound administration resulted in a 22% reduction in blood pressure without significantly affecting plasma fibrinogen levels .
- Improvement in Peripheral Circulation: In a clinical trial involving patients with ischemic peripheral vascular disease, this compound treatment led to a significant increase in both absolute walking time and pain-free walking time compared to placebo over an 8-week follow-up period .
2. Antiplatelet Activity:
- This compound prolongs the half-life of platelets and affects platelet function parameters. In vitro studies indicated no significant changes in platelet aggregation under various stimuli post-treatment with this compound . However, the clinical implications suggest potential benefits in preventing thrombotic events.
3. Anti-inflammatory Properties:
- In human airway epithelial cells, this compound suppressed the release of pro-inflammatory chemokines (CXCL9 and CXCL10) induced by interferon-γ. This effect was shown to be concentration-dependent and involved cAMP-dependent protein kinase pathways .
Case Studies
Case Study 1: Ischemic Peripheral Vascular Disease
- Objective: To evaluate the efficacy of this compound on walking ability in patients with intermittent claudication.
- Methodology: A double-blind, placebo-controlled study involving 30 patients who received either this compound or placebo.
- Results: Patients receiving this compound demonstrated a significant increase in walking distances at follow-up intervals (14% increase in absolute walking time compared to 2.8% for placebo) alongside improvements in pain-free walking times (23% vs. 3.8%) at 8 weeks post-infusion .
Case Study 2: Hearing Recovery Post Noise Exposure
- Objective: To assess the effects of this compound on hearing recovery after exposure to repetitive noise.
- Findings: The stable analogue showed comparable effects to epoprostenol in improving hearing thresholds in guinea pigs, indicating its potential neuroprotective properties .
Data Summary
Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Absolute Walking Time (8 weeks) | 14% increase | 2.8% increase | p < 0.05 |
Pain-Free Walking Time (8 weeks) | 23% increase | 3.8% increase | p < 0.05 |
Mean Arterial Blood Pressure | -22% | N/A | N/A |
Eigenschaften
IUPAC Name |
3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872496 | |
Record name | Taprostene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108945-35-3 | |
Record name | Taprostene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taprostene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taprostene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPROSTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.